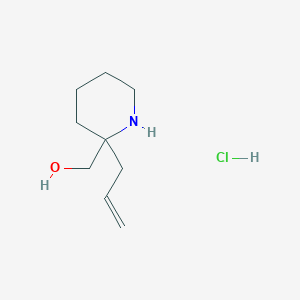

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride

Beschreibung

Introduction to (2-Prop-2-enylpiperidin-2-yl)methanol Hydrochloride

The compound (2-Prop-2-enylpiperidin-2-yl)methanol hydrochloride belongs to a class of organic molecules characterized by a piperidine ring substituted at the second position by both a methanol group and a prop-2-enyl (allyl) moiety, and further complexed as a hydrochloride salt. This structural motif is of significant interest in synthetic organic chemistry and medicinal chemistry due to the piperidine core’s prevalence in bioactive molecules and its utility as a scaffold for further functionalization. The hydrochloride form enhances the compound’s solubility and stability, making it more amenable to handling and application in laboratory settings.

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a privileged structure in pharmaceutical chemistry. Substitution at the two-position, as seen in this compound, can dramatically influence both the physical properties and biological activity of the molecule. The presence of a methanol group introduces a primary alcohol functionality, while the prop-2-enyl group provides an unsaturated hydrocarbon side chain, both of which can serve as points of further chemical transformation or as determinants of molecular recognition in biological systems.

This introductory section sets the stage for a focused analysis of the chemical identity, nomenclature, registry identifiers, and stereochemical aspects of (2-Prop-2-enylpiperidin-2-yl)methanol hydrochloride. Each of these facets will be explored in depth in the following sections, drawing on authoritative databases and the latest chemical literature to provide a comprehensive and accurate account.

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds, ensuring clarity and uniformity in chemical communication. For the compound , the IUPAC name is derived by identifying the principal functional groups and the parent structure, followed by the appropriate locants and prefixes to indicate substituents.

The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. Substitution at the second position with both a methanol group and a prop-2-enyl group requires careful assignment of locants to avoid ambiguity. The correct IUPAC name for the free base is (2-prop-2-enylpiperidin-2-yl)methanol. Upon formation of the hydrochloride salt, the name is extended to (2-prop-2-enylpiperidin-2-yl)methanol hydrochloride, indicating the presence of a chloride counterion associated with the protonated nitrogen atom.

The structural interpretation of this nomenclature is as follows: the piperidine ring is substituted at the second carbon (adjacent to the nitrogen) by both a methanol group (–CH₂OH) and a prop-2-enyl group (–CH₂CH=CH₂, commonly referred to as an allyl group). The hydrochloride designation signifies that the compound is isolated as the salt formed by reaction with hydrochloric acid, resulting in a positively charged nitrogen atom and a chloride anion.

The chemical structure can be represented using various line notations, such as Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI). For example, a typical SMILES string for this compound might be: C=CCCN1CCCC(CO)C1.Cl, where the piperidine ring is denoted by N1CCCC(CO)C1, the prop-2-enyl group by C=CC, and the hydrochloride by .Cl.

A graphical representation of the molecular structure further aids in visualizing the spatial arrangement of atoms and substituents. The piperidine ring adopts a chair conformation, with the methanol and prop-2-enyl groups occupying axial or equatorial positions depending on the stereochemistry at the second carbon.

Table 1.1.1: Key Structural Features of (2-Prop-2-enylpiperidin-2-yl)methanol Hydrochloride

| Feature | Description |

|---|---|

| Parent Ring | Piperidine (six-membered saturated heterocycle) |

| Substituents at C-2 | Methanol group (–CH₂OH), prop-2-enyl group (–CH₂CH=CH₂) |

| Salt Form | Hydrochloride (protonated nitrogen, chloride anion) |

| IUPAC Name | (2-Prop-2-enylpiperidin-2-yl)methanol hydrochloride |

| Common Names | Allyl-piperidinemethanol hydrochloride |

| Functional Groups | Primary alcohol, secondary amine (as salt) |

This systematic approach to nomenclature ensures that the compound’s identity is unambiguous and universally understood within the scientific community.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number is widely used as a standard reference in chemical databases and regulatory documents.

For (2-Prop-2-enylpiperidin-2-yl)methanol hydrochloride, the specific CAS Registry Number may not be universally established in all chemical repositories due to the compound’s potential novelty or limited commercial availability. However, closely related compounds, such as (2-piperidinyl)methanol and its hydrochloride salt, possess well-defined CAS numbers. For example, (2S)-piperidin-2-ylmethanol is registered under CAS number 41373-39-1, while the (R)-enantiomer is listed as 3197-44-2.

Alternative chemical identifiers include the European Community (EC) Number, the DSSTox Substance ID, the Nikkaji Number, and the Wikidata entry. Each of these serves as a cross-reference in various chemical information systems, facilitating data integration and retrieval.

Table 1.1.2: Registry Numbers and Identifiers for Piperidine Derivatives

It is important to note that the presence of the prop-2-enyl substituent at the second position may result in a unique CAS number specific to this derivative, which should be verified through comprehensive database searches and, where available, chemical supplier catalogs.

Alternative names and synonyms are also commonly encountered in the literature and commercial sources. These may include variations in the order of substituents, stereochemical descriptors, and salt forms. For example, (2S)-2-piperidinemethanol hydrochloride and (R)-piperidin-2-ylmethanol hydrochloride are alternative designations for the respective enantiomers in their hydrochloride salt forms.

Stereochemical Considerations in Piperidine Derivatives

Stereochemistry plays a pivotal role in the chemical and biological properties of piperidine derivatives. The second position of the piperidine ring is a stereogenic center when substituted with two different groups, such as a methanol and a prop-2-enyl group. This gives rise to two enantiomers, designated as (R)- and (S)-, each with distinct spatial arrangements of substituents.

The configuration at the stereocenter is determined using the Cahn-Ingold-Prelog priority rules, assigning priorities based on atomic number and connectivity. The (S)- and (R)- prefixes denote the absolute configuration, which can be established through spectroscopic methods or by comparison with known standards.

Enantiomeric purity is of particular importance in pharmaceutical and agrochemical applications, as different enantiomers may exhibit markedly different biological activities, pharmacokinetics, and toxicological profiles. For instance, (S)-piperidin-2-ylmethanol and (R)-piperidin-2-ylmethanol are commercially available as enantiomerically pure compounds, each with its own CAS number and registry identifiers.

In the context of (2-Prop-2-enylpiperidin-2-yl)methanol hydrochloride, the presence of both a methanol and a prop-2-enyl group at the second position ensures the existence of a chiral center, and thus, two possible enantiomers. The hydrochloride salt form does not alter the configuration at the stereocenter but may influence the compound’s crystallization behavior and solubility.

Table 1.1.3: Stereochemical Variants of Piperidine Derivatives

| Compound Name | Stereochemistry | CAS Number | Configuration |

|---|---|---|---|

| (S)-piperidin-2-ylmethanol | S | 41373-39-1 | (S)-absolute |

| (R)-piperidin-2-ylmethanol | R | 3197-44-2 | (R)-absolute |

| (2-Prop-2-enylpiperidin-2-yl)methanol | R or S | To be assigned | Chiral center |

| (2-Prop-2-enylpiperidin-2-yl)methanol HCl | R or S | To be assigned | Chiral center |

The stereochemical integrity of these compounds can be assessed using techniques such as nuclear magnetic resonance spectroscopy with chiral shift reagents, optical rotation measurements, and chiral chromatography. The choice of synthetic route and resolution methods determines the enantiomeric excess and purity of the final product.

The piperidine ring itself can adopt different conformations, with the chair form being the most stable. Substituents at the second position can occupy axial or equatorial positions, influencing the compound’s reactivity and interaction with biological targets. The relative orientation of the methanol and prop-2-enyl groups may also affect the compound’s physicochemical properties and its suitability for further derivatization.

Eigenschaften

IUPAC Name |

(2-prop-2-enylpiperidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUZZHFBAVXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with allyl bromide, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperidine Hydrochlorides

Structural and Functional Group Analysis

The compound is compared to other piperidine hydrochlorides with modifications at the 2-position or adjacent carbons (Table 1).

Table 1: Structural Comparison of Piperidine Hydrochlorides

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Functional Groups |

|---|---|---|---|---|

| (2-Prop-2-enylpiperidin-2-yl)methanol HCl | 1352232-87-1 | C₈H₁₆ClN | Propenyl, methanol | Hydroxyl, allyl, tertiary amine |

| Ethylphenidate Hydrochloride | 19716-79-1 | C₁₄H₂₀ClNO₂ | Ethyl ester, phenyl, piperidinyl | Ester, tertiary amine |

| Ritalinic Acid Hydrochloride | 19395-40-5 | C₁₃H₁₆ClNO₂ | Phenyl, carboxylic acid, piperidinyl | Carboxylic acid, tertiary amine |

| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl | 928322-40-1 | C₁₃H₁₇ClNO₃ | Hydroxypiperidinyl, phenylacetic acid | Carboxylic acid, hydroxyl |

| d,l-Methylphenidate Hydrochloride | 23655-65-4 | C₁₄H₂₀ClNO₂ | Methyl ester, phenyl, piperidinyl | Ester, tertiary amine |

Key Observations :

Physicochemical Properties

Solubility and Stability

- (2-Prop-2-enylpiperidin-2-yl)methanol HCl: Polar hydroxyl and tertiary amine groups suggest moderate solubility in polar solvents like methanol or water. The allyl group may reduce crystalline stability compared to saturated analogs .

- Ethylphenidate HCl : Ester groups increase lipophilicity, favoring solubility in organic solvents. Hydrolysis susceptibility is higher due to the ester moiety .

- Ritalinic Acid HCl : Carboxylic acid enhances water solubility but may reduce membrane permeability .

Crystallographic Behavior

Evidence from L-tyrosine methyl ester hydrochloride () highlights how solvent molecules (e.g., methanol) influence hydrogen-bonding networks in hydrochloride salts. The target compound’s allyl and hydroxyl groups likely form distinct Cl⁻···H interactions and packing motifs compared to phenyl or ester-substituted analogs .

Pharmacological and Analytical Relevance

- Methylphenidate Analogs: Ethylphenidate and methylphenidate HCl are CNS stimulants. The target compound’s allyl group could alter binding affinity to dopamine/norepinephrine transporters .

- Detection in Biological Matrices: Desorption times in methanol/water mixtures () suggest the compound’s extraction efficiency may differ from tramadol or methamphetamine due to structural uniqueness .

- Synthetic Pathways : Similar to ’s reflux method, the target compound may require acid-catalyzed cyclization or hydrochlorination steps, though specifics are undocumented .

Biologische Aktivität

Overview

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride, a piperidine derivative, is gaining attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique substitution pattern on the piperidine ring, which significantly influences its chemical properties and biological interactions.

The compound has the following chemical identifiers:

- CAS Number : 2375267-78-8

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

This compound interacts with various molecular targets, including receptors and enzymes, which modulate their activity. The specific pathways involved in its action are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against a range of bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 10.5 |

| A549 (Lung cancer) | 8.3 |

Synthetic Routes and Preparation

The synthesis of this compound typically involves the alkylation of piperidine with allyl bromide, followed by reduction to yield the desired product in high purity. This multi-step synthesis is optimized for yield and reproducibility, making it suitable for pharmaceutical applications.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the antimicrobial effects of this compound against resistant strains of bacteria. The researchers concluded that its unique structure allows it to penetrate bacterial membranes effectively, thus enhancing its antibacterial activity .

Investigation into Anticancer Activity

In another study published in Cancer Research, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects, particularly in cells treated with doses exceeding 5 µM, which led to a marked increase in apoptotic markers .

Q & A

Q. What are the recommended synthetic routes for (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, allylation of piperidine derivatives under controlled pH (7–9) and temperature (40–60°C) can introduce the prop-2-enyl group. Post-synthesis, the hydrochloride salt is formed via acid-base titration. Purification via recrystallization in ethanol/water mixtures improves purity. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization, and intermediates validated via -NMR (e.g., δ 5.2–5.8 ppm for allylic protons) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm and hydroxyl protons at δ 3.5–4.0 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (calculated for CHNO·HCl: 191.12 g/mol).

- Elemental Analysis: Confirms Cl content (theoretical: ~15.6%) .

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use SHELXL (SHELX-2018) for refinement, employing the full-matrix least-squares method. Validate hydrogen bonding (e.g., O–H···Cl interactions) using Mercury 4.0. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can stereochemical integrity at the piperidine ring’s chiral centers be preserved during synthesis?

Chiral GC or HPLC with a chiral stationary phase (e.g., β-cyclodextrin) monitors enantiomeric excess. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution can enhance stereocontrol. Temperature gradients during crystallization (e.g., from isopropanol) may further purify enantiomers .

Q. What methodologies are recommended for investigating the compound’s biological activity, particularly its interaction with neurological targets?

- In vitro assays: Radioligand binding studies (e.g., -nicotine displacement for nicotinic acetylcholine receptor affinity).

- Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptor binding pockets (e.g., π-π stacking with aromatic residues).

- Pharmacokinetics: LC-MS/MS quantifies plasma stability and blood-brain barrier permeability in rodent models .

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., binding affinity vs. in vitro results)?

Cross-validate computational models with mutational analysis (e.g., alanine scanning of target residues). Re-optimize force field parameters (e.g., AMBER vs. CHARMM) or apply hybrid QM/MM methods. Experimental replicates with varied pH or ionic strength can resolve environmental dependencies .

Q. What strategies are effective for integrating computational chemistry into the study of this compound’s reactivity?

- DFT calculations: Gaussian 16 optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD simulations: GROMACS models solvation dynamics and ligand-receptor binding pathways (≥100 ns trajectories).

- ADMET prediction: SwissADME or pkCSM estimates toxicity profiles (e.g., hERG inhibition risk) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps to mitigate HCl vapor exposure.

- Waste disposal: Neutralize aqueous waste with sodium bicarbonate before disposal.

- Emergency response: Immediate eye irrigation with saline (15 mins) in case of contact. Refer to SDS Section 4 (First Aid) for detailed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.